molecular formula C6H10N4O B1336587 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1001500-41-9

4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B1336587
CAS No.: 1001500-41-9
M. Wt: 154.17 g/mol
InChI Key: UMHVAZMWVVGRCV-UHFFFAOYSA-N
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Description

4-Amino-N,1-dimethyl-1H-pyrazole-3-carboxamide (CAS: 1185469-35-5) is a pyrazole-based compound with the molecular formula C₆H₁₀N₄O·HCl (as the hydrochloride salt) and a molecular weight of 190.63 g/mol . It is commercially available as a building block for pharmaceutical and agrochemical research, with purity levels ≥97% . The structure features a pyrazole core substituted with amino and carboxamide groups, with methyl groups at the 1-position and the carboxamide nitrogen (Figure 1). Its synthetic route typically involves coupling reactions, as suggested by analogous procedures in pyrazole chemistry .

Properties

IUPAC Name

4-amino-N,1-dimethylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-8-6(11)5-4(7)3-10(2)9-5/h3H,7H2,1-2H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHVAZMWVVGRCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NN(C=C1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426897
Record name 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001500-41-9
Record name 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid with dimethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide exhibits significant antiproliferative effects on various cancer cell lines. For instance, a study evaluated its efficacy against lung cancer (NCI-H520) and gastric cancer (SNU-16) cell lines, revealing IC50 values ranging from 19 nM to 73 nM, demonstrating its potential as an anticancer agent .

Kinase Inhibition
The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression. In vitro studies have shown that derivatives of this compound can effectively inhibit kinase activity, contributing to their anticancer properties .

Enzyme Inhibition
this compound has been studied for its potential as an enzyme inhibitor. The amino and carboxamide groups allow the compound to form hydrogen bonds with enzymes or receptors, potentially blocking their activity and thereby influencing various biological pathways .

Antimicrobial Properties
The compound also exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that it can inhibit the growth of pathogenic strains at lower concentrations compared to conventional antibiotics .

Case Study 1: Anticancer Activity

A comprehensive study on the anticancer properties of this compound derivatives demonstrated significant inhibition of cell proliferation across multiple cancer types. The study utilized various assays to confirm the compound's effectiveness in targeting cancer cells through kinase inhibition and DNA interaction .

Case Study 2: Antimicrobial Efficacy

Research focusing on the antimicrobial properties revealed that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. This was particularly evident in assays where the compound inhibited the growth of pathogenic strains at concentrations lower than those required for conventional antibiotics .

Material Science Applications

In addition to its biological applications, this compound is being explored in material science for developing new materials with specific properties such as liquid crystals and UV stabilizers. The compound's unique structure allows it to be utilized as a building block for synthesizing more complex heterocyclic compounds .

Comparison of Structural Variants

Compound NameStructural FeaturesBiological Activity
This compoundBase structure with dimethyl groupAnticancer, antimicrobial
5-Amino-N-methyl-1H-pyrazole-4-carboxamideMethyl substitution at different positionEnhanced anti-inflammatory properties
3-(Substituted alkoxy)pyrazole-4-carboxamidesAlkoxy substituentsIncreased herbicidal activity

Mechanism of Action

The mechanism of action of 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signaling pathways involved in various biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole-3-carboxamide Derivatives

Structural and Functional Group Variations

The following table highlights key structural differences between 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound - 1-Me, 4-amino, N-Me carboxamide C₆H₁₀N₄O·HCl 190.63 Building block for drug discovery
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) - 1-Ph, 5-Cl, 3-Me, 4-carboxamide, 4-cyano C₂₁H₁₅ClN₆O 403.1 Potential kinase inhibitor or antimicrobial agent
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide (4h) - Bulky aryl substituents, sulfonamide, fluorine C₂₈H₃₁BrN₄O₄S₂ 630.10 Antioxidant or enzyme-targeting activity
1-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide - 1-Me, 4-nitro, N-(pyrazolylmethyl) C₁₀H₁₂N₆O₃ 264.25 High reactivity due to nitro group
4-Chloro-N,N,1-triethyl-1H-pyrazole-3-carboxamide - 1-Et, 4-Cl, N,N-diethyl carboxamide C₉H₁₅ClN₄O 230.70 Agrochemical intermediate
Key Observations:
  • Substituent Complexity : The target compound is simpler in structure compared to derivatives like 4h or 3a , which incorporate bulky aryl groups (e.g., di-tert-butyl-hydroxyphenyl) or halogenated aromatic rings. These substituents enhance lipophilicity and may improve target binding in biological systems .
  • Molecular Weight : The target compound’s lower molecular weight (190.63 g/mol) suggests advantages in pharmacokinetic properties (e.g., absorption) compared to bulkier derivatives (>400 g/mol) .

Biological Activity

4-Amino-N,1-dimethyl-1H-pyrazole-3-carboxamide (often referred to as DMPC) is a heterocyclic organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications based on recent research findings.

  • Molecular Formula : C6H10N4O
  • Molecular Weight : 154.17 g/mol
  • Structure : The compound features a pyrazole ring with an amino group and a carboxamide functional group, which contribute to its reactivity and biological interactions.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity . It has been shown to inhibit various kinases involved in cancer progression, making it a candidate for drug development:

  • Kinase Inhibition : The compound effectively inhibits kinases such as FLT3 and CDK, which are crucial in cell cycle regulation and oncogenic signaling pathways .
  • Antiproliferative Effects : Studies have demonstrated that DMPC exhibits antiproliferative effects on several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

The mechanism through which DMPC exerts its biological effects primarily involves:

  • Enzyme Modulation : It binds to specific enzymes or receptors, modulating their activity. This modulation can affect various metabolic pathways critical for cancer cell survival and proliferation.
  • Induction of Apoptosis : In vitro studies have shown that DMPC can induce apoptosis in cancer cells by enhancing caspase activity, leading to morphological changes indicative of programmed cell death .

Comparative Analysis with Related Compounds

The biological activity of DMPC can be compared with other pyrazole derivatives to highlight its unique properties:

Compound NameStructure FeaturesUnique Properties
4-amino-N-methyl-1H-pyrazole-3-carboxamideMethyl group instead of dimethylDifferent solubility and reactivity profiles
5-amino-N,1-dimethyl-1H-pyrazole-4-carboxamidePosition of amino group shiftedPotentially different biological activities
3-amino-N,1-dimethyl-1H-pyrazole-5-carboxamideDifferent positioning of functional groupsVariations in kinase inhibition efficacy

These comparisons underscore the structural diversity within the pyrazole class and highlight the specific biological activities attributed to DMPC.

Study on Anticancer Activity

A study published in ACS Omega evaluated various pyrazole derivatives for their anticancer properties. Among them, DMPC was noted for its ability to inhibit microtubule assembly at concentrations as low as 20 μM. This inhibition was associated with significant antiproliferative effects on breast cancer cells .

Anti-inflammatory Activity

In addition to its anticancer properties, DMPC has been investigated for anti-inflammatory effects. A review highlighted the potential of pyrazole derivatives to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammatory responses. While specific data on DMPC's COX inhibition is limited, related compounds have shown promising anti-inflammatory profiles .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structure of 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide and its derivatives?

  • Methodological Answer : Solution-state ¹H and ¹³C NMR spectroscopy are critical for structural elucidation, particularly for identifying tautomeric forms and hydrogen bonding interactions. For example, NMR can differentiate between keto-enol tautomers by analyzing chemical shifts and coupling constants in pyrazole carboxamide derivatives . Additionally, high-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy are used to confirm molecular weight and functional groups.

Q. What synthetic routes are commonly employed for synthesizing pyrazole carboxamide derivatives?

  • Methodological Answer : Multi-step synthesis typically involves condensation reactions of substituted pyrazole precursors with carboxamide groups. For instance, 5-arylpyrazole-3-carboxamides are synthesized via cyclization of hydrazine derivatives with β-keto esters, followed by functionalization of the carboxamide moiety using coupling agents like EDC/HOBt . Reaction conditions (e.g., solvent polarity, temperature) are optimized to enhance regioselectivity and yield.

Q. How do researchers ensure purity and reproducibility in the synthesis of pyrazole carboxamides?

  • Methodological Answer : Purification techniques such as column chromatography (silica gel, gradient elution) and recrystallization (using ethanol/water mixtures) are standard. Analytical HPLC with UV detection is used to verify purity (>95%). Reproducibility is ensured by严格控制 reaction stoichiometry and monitoring intermediates via thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can computational methods aid in the design and optimization of pyrazole carboxamide synthesis?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms predict energetically favorable pathways and transition states, reducing trial-and-error experimentation. For example, computational screening of substituent effects on reaction barriers can prioritize synthetic routes with higher yields . Machine learning models trained on reaction databases further accelerate condition optimization (e.g., catalyst selection, solvent choice).

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